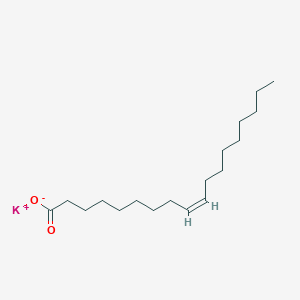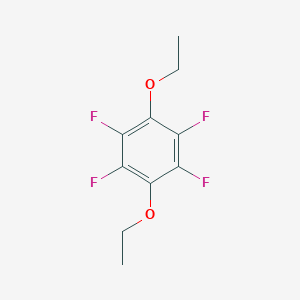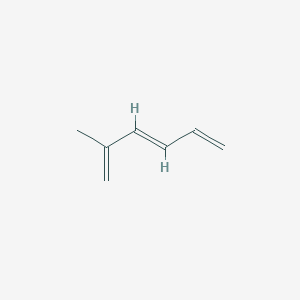
2-Methyl-1,3,5-hexatriene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3,5-hexatriene (MHT) is a highly reactive and volatile organic compound that has been widely used in scientific research for decades. MHT is a conjugated diene that contains three double bonds, which make it a valuable tool for studying the mechanisms of chemical reactions, as well as the biochemical and physiological effects of various substances on living organisms. In
作用機序
The mechanism of action of 2-Methyl-1,3,5-hexatriene is not fully understood, but it is believed to involve the formation of reactive intermediates, such as free radicals and carbocations. These reactive intermediates can then react with other molecules, leading to the formation of new compounds. 2-Methyl-1,3,5-hexatriene has been shown to be a potent inhibitor of lipid peroxidation, which suggests that it may act as an antioxidant.
生化学的および生理学的効果
2-Methyl-1,3,5-hexatriene has been shown to have a wide range of biochemical and physiological effects, including the inhibition of lipid peroxidation, the induction of apoptosis, and the modulation of ion channels. 2-Methyl-1,3,5-hexatriene has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using 2-Methyl-1,3,5-hexatriene in lab experiments is its high reactivity, which makes it a valuable tool for studying the mechanisms of chemical reactions. However, 2-Methyl-1,3,5-hexatriene is also highly volatile, which can make it difficult to handle and store. Additionally, 2-Methyl-1,3,5-hexatriene can be toxic to living organisms at high concentrations, which limits its use in certain types of experiments.
将来の方向性
There are several future directions for research involving 2-Methyl-1,3,5-hexatriene, including the development of new synthesis methods, the study of its potential as an antioxidant and anti-cancer agent, and the exploration of its effects on ion channels and other cellular processes. Additionally, the development of new methods for handling and storing 2-Methyl-1,3,5-hexatriene could expand its use in a wider range of experiments.
合成法
2-Methyl-1,3,5-hexatriene can be synthesized using several methods, including the Wittig reaction, the Grignard reaction, and the Diels-Alder reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide, while the Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with an aldehyde or ketone. The Diels-Alder reaction involves the reaction of a diene with a dienophile. The most common method for synthesizing 2-Methyl-1,3,5-hexatriene is the Wittig reaction, which involves the reaction of 2-bromo-1,3,5-hexatriene with triphenylphosphine.
科学的研究の応用
2-Methyl-1,3,5-hexatriene has been used in a wide range of scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. 2-Methyl-1,3,5-hexatriene is a highly reactive compound that can be used to study the mechanisms of chemical reactions, as well as the biochemical and physiological effects of various substances on living organisms. 2-Methyl-1,3,5-hexatriene has been used to study the effects of antioxidants, such as vitamin E, on lipid peroxidation, as well as the effects of reactive oxygen species on DNA damage.
特性
CAS番号 |
19264-50-7 |
|---|---|
製品名 |
2-Methyl-1,3,5-hexatriene |
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC名 |
(3E)-2-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3/b6-5+ |
InChIキー |
PPWGXYXJMQAWSX-AATRIKPKSA-N |
異性体SMILES |
CC(=C)/C=C/C=C |
SMILES |
CC(=C)C=CC=C |
正規SMILES |
CC(=C)C=CC=C |
同義語 |
2-Methyl-1,3,5-hexatriene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



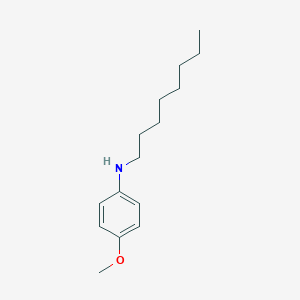
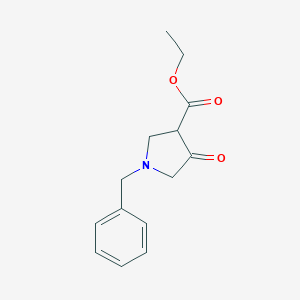
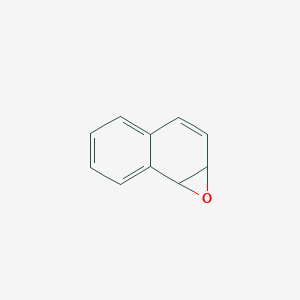
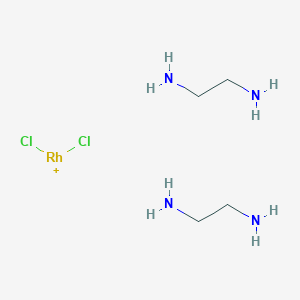
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
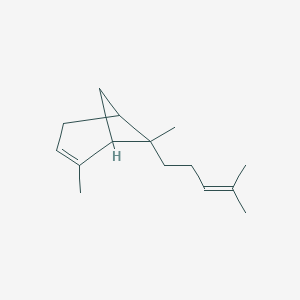
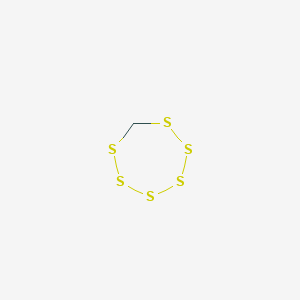
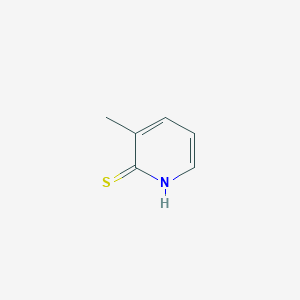
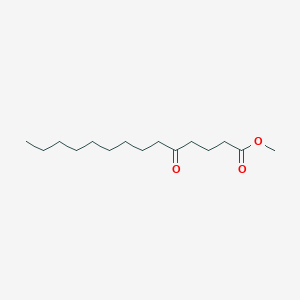
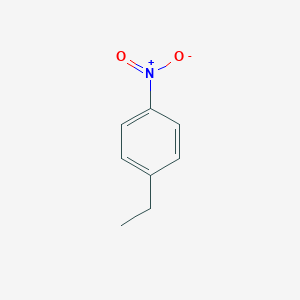
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
